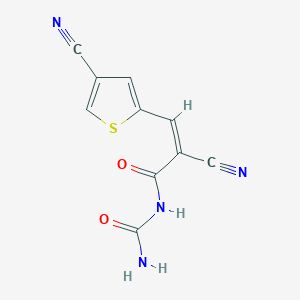
(Z)-N-Carbamoyl-2-cyano-3-(4-cyanothiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-Carbamoyl-2-cyano-3-(4-cyanothiophen-2-yl)prop-2-enamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of prop-2-enamides and has been found to exhibit potent anticancer activity against various types of cancer cells.
Scientific Research Applications
Synthesis and Characterization
Studies on similar compounds involve the synthesis and characterization of various functionalized enamides and their derivatives. For instance, the synthesis of 1-ethylsulfanyl-3-imino-3H-pyrrolizine-2-carboxamides through intramolecular cyclization demonstrates the structural versatility and potential applications of such compounds in organic chemistry (Khutsishvili et al., 2008). These compounds were characterized by their syn configuration and s-cis orientation of the carbamoyl group, highlighting the intricate details obtainable through experimental and quantum-chemical calculations.
The elucidation of the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into the spatial arrangement of molecules, showcasing the Z configuration and the significance of hydrogen bonding in determining molecular structure (Johnson et al., 2006).
Potential Antiviral Applications
- Research on the compound SBI-0090799, a structurally related enamide, has revealed its potential as a potent inhibitor of Zika virus replication. This study showcased the compound's ability to prevent the formation of the viral replication compartment, highlighting a novel approach to antiviral drug development (Riva et al., 2021).
Reactivity and Molecular Interactions
- Investigations into the reactivity of carbamoyl azides and carbamoyl cyanides with hydroxylamine demonstrated diverse outcomes leading to N-hydroxyureas and carbamoyl amidoxime derivatives, respectively. This reactivity underscores the potential of carbamoyl cyanides as precursors for heterocyclic structures and highlights the importance of understanding molecular interactions for synthetic applications (Paz et al., 2010).
Molecular Interactions in Solutions
- Ultrasonic studies on the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol explored the impact of solute concentration on solute-solvent and solvent-solvent interactions. Such studies provide valuable insights into the behavior of similar compounds in solution, aiding in the understanding of their properties and potential applications (Tekade et al., 2015).
properties
IUPAC Name |
(Z)-N-carbamoyl-2-cyano-3-(4-cyanothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S/c11-3-6-1-8(17-5-6)2-7(4-12)9(15)14-10(13)16/h1-2,5H,(H3,13,14,15,16)/b7-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJWOWRSFASYJA-UQCOIBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1C#N)/C=C(/C#N)\C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Cyano-2-[(4-cyanothiophen-2-yl)methylidene]acetyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

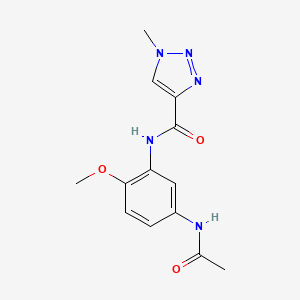
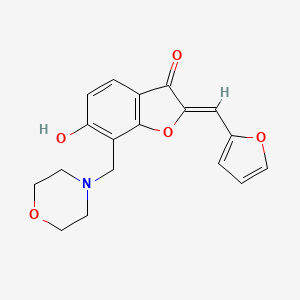

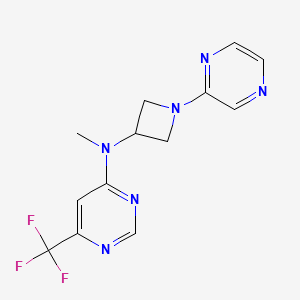
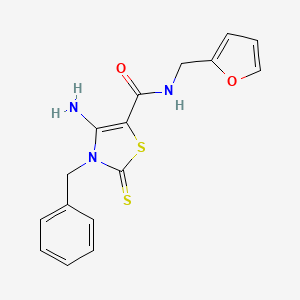
![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)


![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)
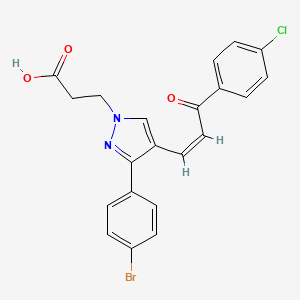
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)
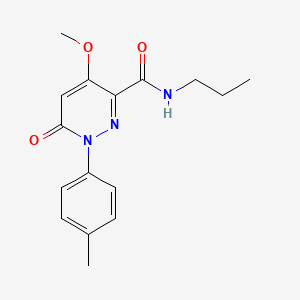
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)